molecular formula C17H17BrN2O5 B5070519 N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No. B5070519
M. Wt: 409.2 g/mol
InChI Key: UOYXACYXHDZJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BON is a derivative of the well-known anti-inflammatory drug, naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to reduce fever in animal models of fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its potential as a new drug candidate for the treatment of various inflammatory and pain-related conditions. However, one limitation of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the development of new synthetic routes for N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide may improve its availability for research purposes.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide involves the reaction of 2-bromo-4-nitrophenol with 4-methoxyphenol in the presence of a base to form 2-bromo-4-nitrophenyl-4-methoxyphenol. The resulting compound is then reacted with butanoyl chloride in the presence of a base to form N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. The overall reaction scheme is shown below:

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-24-13-5-7-14(8-6-13)25-10-2-3-17(21)19-16-9-4-12(20(22)23)11-15(16)18/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYXACYXHDZJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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